Dantrolene sodium salt

Muscle Spasticity In Vivo Pharmacology Pharmacokinetics

Malignant hyperthermia researchers require a validated RyR1 antagonist with well-characterized in vivo pharmacodynamics. Dantrolene sodium salt (CAS 14663-23-1) serves as the essential reference standard: it provides ~2-fold greater in vivo potency than azumolene and reliable dose-response benchmarks for preclinical skeletal muscle relaxant studies. Its low aqueous solubility (8.34 µM) also makes it a rigorous model for testing novel drug delivery platforms. Supplied with ≥98% HPLC purity and full batch-specific documentation for procurement confidence.

Molecular Formula C14H10N4NaO5
Molecular Weight 337.24 g/mol
Cat. No. B15134348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDantrolene sodium salt
Molecular FormulaC14H10N4NaO5
Molecular Weight337.24 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na]
InChIInChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/b15-7+;
InChIKeyBDZCLIOURDFSFQ-HAZZGOGXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dantrolene Sodium Salt Overview


Dantrolene sodium salt (DaNa, CAS 14663-23-1) is the prototypical postsynaptic muscle relaxant and ryanodine receptor (RyR) antagonist. Its primary established mechanism involves the inhibition of calcium ion (Ca2+) release from the sarcoplasmic reticulum in skeletal muscle, primarily by targeting the RyR1 isoform [1]. This action is the gold standard for the emergency treatment of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by volatile anesthetics. While other pharmacological activities have been identified, including non-competitive inhibition of glutathione reductase and antagonism of the NMDA receptor [2], its clinical and research prominence is anchored to its unique, albeit not fully elucidated, modulation of the RyR1 calcium release channel.

Why Dantrolene Cannot Be Substituted


Direct substitution of dantrolene sodium salt with newer RyR1-targeting analogs like azumolene or Cpd1 is precluded by a distinct trade-off between potency and key pharmaceutical properties. While azumolene demonstrates in vitro equipotency, it exhibits roughly half the in vivo potency of dantrolene [1]. Conversely, the next-generation candidate Cpd1 offers superior water solubility and faster in vivo clearance but remains a research tool with no established clinical safety or efficacy data [2]. For researchers, this means that dantrolene remains the essential reference standard. Its well-characterized, albeit challenging, properties must be used as a baseline comparator to validate the functional impact of any improved physicochemical profile claimed for novel analogs. The specific quantitative differentiations detailed below underscore why dantrolene's specific profile dictates its continued role in rigorous experimental design and critical clinical application.

Dantrolene: Quantitative Differentiation


In Vivo Potency vs. Azumolene

A direct head-to-head comparison in an anesthetized rat model revealed a significant in vivo potency difference despite similar in vitro activity. Dantrolene sodium salt is approximately twice as potent as its more water-soluble analog, azumolene, when administered intravenously [1]. This demonstrates that superior aqueous solubility does not directly translate to enhanced in vivo efficacy for this class of compounds.

Muscle Spasticity In Vivo Pharmacology Pharmacokinetics

In Vitro Equipotency with Azumolene

In isolated muscle preparations, dantrolene sodium salt and azumolene demonstrate comparable in vitro potency. A study using mouse soleus muscle showed no statistically significant difference in their ability to inhibit caffeine-induced contractures [1]. This establishes that both compounds are equally effective at the target tissue level when pharmacokinetic factors are eliminated.

Malignant Hyperthermia In Vitro Pharmacology Muscle Contracture

Aqueous Solubility Deficit

A critical and quantifiable limitation of dantrolene sodium salt is its very poor aqueous solubility, measured at 8.34 µM at pH 7.4 and 25°C [1]. This property directly impacts its clinical preparation for intravenous administration, as the lyophilized powder must be reconstituted in sterile water, a process that is time-consuming and can be problematic in emergency settings [2].

Drug Formulation Solubility Bioavailability

Rapid Formulation Bioequivalence

A novel formulation of dantrolene sodium salt (NPJ5008) has been developed to reduce preparation time while maintaining bioequivalence to the standard Dantrium® formulation. A clinical phase 1 study confirmed that overall drug exposure was bioequivalent, with adjusted geometric mean ratios for AUC falling within the 80-125% acceptance interval [1]. Crucially, every step in preparation and administration was 26-69% faster for NPJ5008 [1].

Malignant Hyperthermia Clinical Pharmacology Bioequivalence

RyR1 and RyR3 Selectivity

Dantrolene sodium salt displays isoform selectivity within the ryanodine receptor family. It acts as a functional inhibitor of the RyR1 and RyR3 channels, which are predominantly expressed in skeletal muscle and the brain, respectively . In contrast, the cardiac isoform RyR2 is largely unresponsive to dantrolene under normal physiological conditions [1]. This selectivity profile is a key differentiator from broader-spectrum calcium channel blockers.

Calcium Signaling Ion Channel Pharmacology Selectivity

Dantrolene Sodium Salt Applications


Muscle Relaxant Potency Reference Standard

As established, dantrolene sodium salt exhibits a ~2-fold in vivo potency advantage over azumolene [1]. This makes it the essential reference compound for any preclinical study aiming to characterize the in vivo pharmacodynamics of a novel skeletal muscle relaxant. Its well-documented dose-response relationship in animal models provides a quantifiable benchmark for assessing relative efficacy and therapeutic windows.

MH Assay Positive Control

The in vitro equipotency of dantrolene sodium salt and azumolene in blocking caffeine-induced contractures in skeletal muscle [2] confirms its utility as a reliable positive control. In any ex vivo or tissue bath experiment investigating the efficacy of new compounds in preventing or reversing MH-triggered contractures, dantrolene provides the necessary baseline to validate assay sensitivity and interpret compound activity.

Solubility Enhancement Model Compound

With a quantifiably poor aqueous solubility of 8.34 µM at pH 7.4 [3], dantrolene sodium salt is an ideal model compound for pharmaceutical scientists. Its challenging physicochemical properties are a rigorous test for novel drug delivery platforms (e.g., cyclodextrin complexes, nanoparticles). The success of a new technology in significantly improving dantrolene's solubility and bioavailability provides compelling evidence of its broader utility for other poorly soluble active pharmaceutical ingredients.

Gold Standard in MH Crisis Simulation

The clinical study demonstrating bioequivalence and a 26-69% faster administration time for the NPJ5008 formulation compared to standard Dantrium® [4] has direct implications for clinical procurement and emergency preparedness. While the active drug is identical, this data supports the selection of specific formulations in hospital settings where every minute counts during an MH crisis, directly linking procurement choice to tangible, quantifiable operational benefits in a life-threatening scenario.

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